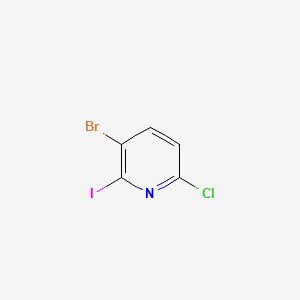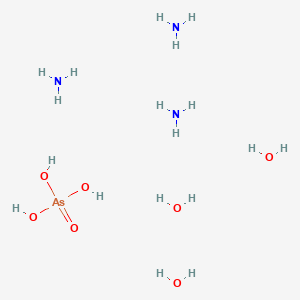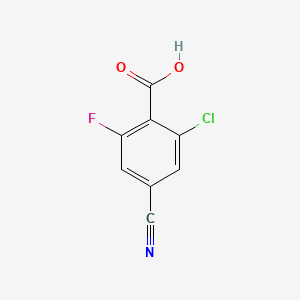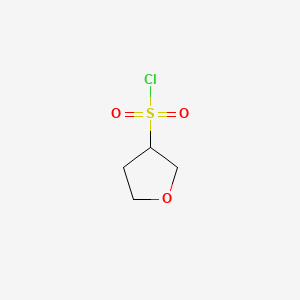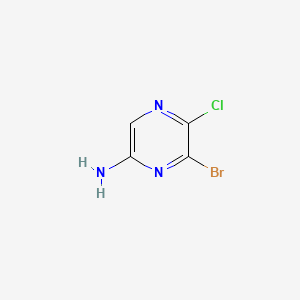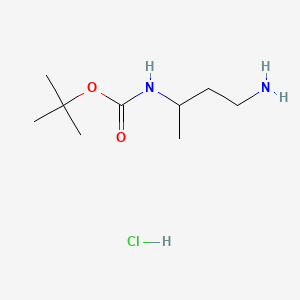
tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been synthesized for various applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Synthetic and Environmental Applications
Environmental Behavior and Degradation : "tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride" is part of a broader class of compounds that have been studied for their environmental occurrence, fate, and potential for degradation. For instance, methyl tert-butyl ether (MTBE), a related compound, has been extensively reviewed for its environmental behavior, including its solubility in water, weak sorption to subsurface solids, resistance to biodegradation in groundwater, and potential for atmospheric degradation. Such studies are crucial for understanding the environmental impact of similar tert-butyl compounds and developing strategies for their remediation (Squillace et al., 1997; Schmidt et al., 2004).
Synthetic Applications : The compound also finds relevance in synthetic chemistry, where its structural motif could be useful in the synthesis of pharmaceuticals and fine chemicals. For example, synthetic routes for various drugs have explored the use of tert-butyl and carbamate functional groups for the modification of pharmacological properties, demonstrating the compound's utility in drug design and synthesis (Mi, 2015).
Biodegradation and Fate : The biodegradation and fate of related compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, identifying microorganisms capable of degrading such ethers aerobically or via cometabolism. This suggests potential pathways for the environmental processing or remediation of tert-butyl carbamate derivatives (Thornton et al., 2020).
Decomposition Studies : Studies on the decomposition of similar compounds, such as methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, provide insights into innovative methods for the degradation of tert-butyl carbamate compounds, offering potential environmental cleanup strategies (Hsieh et al., 2011).
Toxicity and Environmental Impact : The toxicity and environmental impact of synthetic phenolic antioxidants, including tert-butyl derivatives, highlight the need for understanding the environmental persistence and human exposure risks associated with these compounds. Such studies underscore the importance of designing molecules with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Mechanism of Action
The pharmacokinetics of carbamates, like other compounds, would involve absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of a compound can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability, efficacy, and mode of action .
properties
IUPAC Name |
tert-butyl N-(4-aminobutan-2-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYGIQRFKIJQGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235439-71-0 |
Source


|
| Record name | tert-butyl N-(4-aminobutan-2-yl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)


